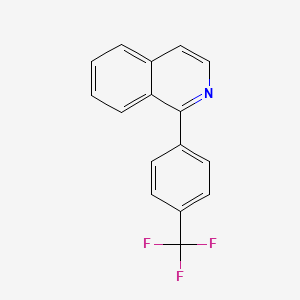

1-(4-Trifluoromethylphenyl)isoquinoline

Descripción general

Descripción

1-(4-Trifluoromethylphenyl)isoquinoline is a useful research compound. Its molecular formula is C16H10F3N and its molecular weight is 273.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Trifluoromethylphenyl)isoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with trifluoromethyl-substituted benzaldehydes under acidic conditions. Another method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of trifluoromethyl-substituted phenylboronic acids with isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Trifluoromethylphenyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced isoquinoline derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the isoquinoline ring

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Reduced isoquinoline derivatives.

Substitution: Nitro and sulfonated isoquinoline derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

TFPIQ has demonstrated a variety of biological activities that make it a candidate for pharmaceutical development:

- Enzyme Inhibition : Research indicates that TFPIQ acts as an inhibitor of carbonic anhydrase isoforms, which are implicated in tumor growth and other pathological conditions. This suggests potential therapeutic applications in treating diseases such as glaucoma and certain cancers .

- Antimicrobial Activity : Studies have shown that isoquinoline derivatives can possess antimicrobial properties. TFPIQ's structural characteristics may enhance its effectiveness against various pathogens, making it a candidate for antibiotic development .

- Anti-cancer Properties : Preliminary studies suggest that TFPIQ may exhibit anti-cancer effects by targeting specific molecular pathways involved in tumorigenesis. Its efficacy has been evaluated against several cancer cell lines, indicating that modifications to its structure could enhance potency against resistant strains .

Organic Electronics

TFPIQ is being investigated for its role as a ligand in Iridium(III) complexes, which are crucial for developing organic light-emitting diodes (OLEDs). These complexes have shown high quantum yields (up to 51.9%) in solution, indicating their potential for use in efficient red-phosphorescent OLED materials. The ligands' electronic properties significantly influence the emission characteristics of the resulting complexes.

Synthesis and Methodologies

The synthesis of TFPIQ can be achieved through various methodologies:

- Bischler–Napieralski Reaction : This method is commonly used to synthesize isoquinoline derivatives, allowing for the introduction of the trifluoromethyl group at specific positions on the phenyl ring.

- Catalytic Reduction Techniques : Recent advancements include novel catalytic stereoselective approaches to produce enantiomerically enriched derivatives, enhancing the compound's biological activity profile .

Several studies highlight the applications of TFPIQ:

- A study published in ResearchGate demonstrated its use as a ligand in Iridium(III) complexes for OLEDs, achieving significant quantum yields.

- Investigations into its enzyme inhibition capabilities revealed promising results against carbonic anhydrase isoforms, suggesting therapeutic potential in treating conditions like glaucoma and cancer .

- Research on antimicrobial properties indicates that TFPIQ may serve as a lead compound for developing new antibiotics targeting resistant bacterial strains .

Mecanismo De Acción

The mechanism of action of 1-(4-Trifluoromethylphenyl)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .

Comparación Con Compuestos Similares

Fluorinated Isoquinolines: These compounds share a similar structure but differ in the position and number of fluorine atoms.

Quinolines: These are structurally related but have a nitrogen atom in a different position within the ring system

Uniqueness: 1-(4-Trifluoromethylphenyl)isoquinoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and enhanced biological activity. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

1-(4-Trifluoromethylphenyl)isoquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This isoquinoline derivative possesses unique structural features, including a trifluoromethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H12F3N

- CAS Number : 76304-18-2

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Key mechanisms include:

- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against resistant strains of bacteria.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. In vitro assays demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium, with minimal cytotoxicity towards human cell lines.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (CC50) |

|---|---|---|

| MRSA | 32 µg/mL | >100 µg/mL |

| Enterococcus faecium | 16 µg/mL | >100 µg/mL |

Case Study: Cancer Therapeutics

A notable study investigated the potential of this compound as an antitumor agent. The compound was tested in various cancer cell lines, showing selective cytotoxicity towards breast cancer cells while sparing normal cells. The study highlighted its ability to induce apoptosis through caspase activation.

Structure-Activity Relationship (SAR)

The structure-activity relationship of isoquinoline derivatives has been extensively studied to optimize their biological properties. Modifications around the isoquinoline core can significantly alter their potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Introduction of halogens | Increased potency against cancer cells |

| Alteration of the trifluoromethyl group | Enhanced antibacterial activity |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas include:

- In Vivo Studies : Evaluating pharmacokinetics and toxicity profiles in animal models.

- Combination Therapies : Investigating synergistic effects with existing antibiotics or chemotherapeutics.

- Mechanistic Studies : Elucidating detailed pathways affected by this compound at the molecular level.

Propiedades

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N/c17-16(18,19)13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-20-15/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPOXQWXNHAESS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.